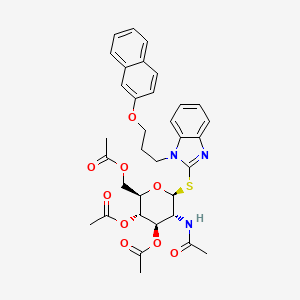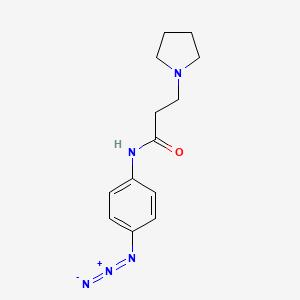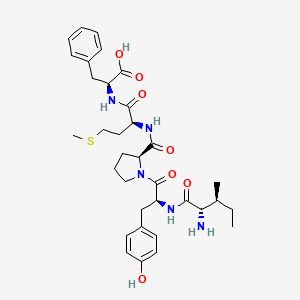
C34H37N3O9S
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto con la fórmula molecular C34H37N3O9S es una molécula orgánica compleja. Este compuesto es conocido por sus importantes aplicaciones en varios campos, incluyendo la química, la biología, la medicina y la industria. Su estructura y propiedades únicas lo convierten en un tema de interés para la investigación científica y las aplicaciones industriales.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de C34H37N3O9S implica múltiples pasos, incluyendo la formación de compuestos intermedios. La ruta sintética típicamente comienza con la preparación de una estructura central, seguida de la introducción de varios grupos funcionales. Las condiciones de reacción a menudo requieren temperaturas, disolventes y catalizadores específicos para garantizar que el producto deseado se obtenga con un alto rendimiento y pureza.
Métodos de Producción Industrial
La producción industrial de C34H37N3O9S implica la ampliación de los métodos de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción para maximizar el rendimiento y minimizar los costos. El uso de reactores de flujo continuo y técnicas de purificación avanzadas son comunes en entornos industriales para garantizar que el compuesto cumpla con los estándares requeridos para sus aplicaciones previstas.
Análisis De Reacciones Químicas
Tipos de Reacciones
C34H37N3O9S: experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo utilizando reactivos como halógenos o nucleófilos.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en las reacciones de C34H37N3O9S incluyen:
Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes reductores: Hidruro de litio y aluminio, borohidruro de sodio.
Nucleófilos: Halógenos, aminas, tioles.
Principales Productos Formados
Los principales productos formados a partir de las reacciones de C34H37N3O9S dependen del tipo de reacción y los reactivos utilizados. Por ejemplo, las reacciones de oxidación pueden producir cetonas o ácidos carboxílicos, mientras que las reacciones de reducción pueden producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
C34H37N3O9S: tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizado como reactivo o intermedio en la síntesis orgánica.
Biología: Estudiado por sus posibles efectos en los sistemas biológicos y sus interacciones con las biomoléculas.
Medicina: Investigado por su potencial terapéutico en el tratamiento de diversas enfermedades.
Industria: Utilizado en la producción de productos farmacéuticos, agroquímicos y otros productos industriales.
Mecanismo De Acción
El mecanismo de acción de C34H37N3O9S implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. El mecanismo exacto depende de la aplicación específica y el sistema biológico que se esté estudiando.
Comparación Con Compuestos Similares
C34H37N3O9S: se puede comparar con otros compuestos similares para resaltar su singularidad. Los compuestos similares pueden incluir aquellos con estructuras moleculares o grupos funcionales similares. La comparación puede centrarse en las diferencias de reactividad, actividad biológica y aplicaciones industriales.
Lista de Compuestos Similares
- C33H35N3O9S
- C34H36N3O8S
- C35H38N3O9S
Estos compuestos comparten similitudes estructurales con C34H37N3O9S pero pueden diferir en grupos funcionales específicos o arreglos moleculares, lo que lleva a variaciones en sus propiedades y aplicaciones.
Propiedades
Fórmula molecular |
C34H37N3O9S |
|---|---|
Peso molecular |
663.7 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-[1-(3-naphthalen-2-yloxypropyl)benzimidazol-2-yl]sulfanyloxan-2-yl]methyl acetate |
InChI |
InChI=1S/C34H37N3O9S/c1-20(38)35-30-32(45-23(4)41)31(44-22(3)40)29(19-43-21(2)39)46-33(30)47-34-36-27-12-7-8-13-28(27)37(34)16-9-17-42-26-15-14-24-10-5-6-11-25(24)18-26/h5-8,10-15,18,29-33H,9,16-17,19H2,1-4H3,(H,35,38)/t29-,30-,31-,32-,33+/m1/s1 |
Clave InChI |
AAKLSNYIECKUJI-UPYFENACSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1SC2=NC3=CC=CC=C3N2CCCOC4=CC5=CC=CC=C5C=C4)COC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)NC1C(C(C(OC1SC2=NC3=CC=CC=C3N2CCCOC4=CC5=CC=CC=C5C=C4)COC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,4-Bis[4-(trimethylsilylethynyl)phenylethynyl]benzene](/img/structure/B12619410.png)
![{1-[4-(Methanesulfonyl)phenyl]ethylidene}propanedinitrile](/img/structure/B12619420.png)
![N-[4-(bromomethyl)-6-chloropyridin-2-yl]-N-methylmethanesulfonamide](/img/structure/B12619433.png)
![4-[(2R)-5-Oxomorpholin-2-yl]phenyl benzenesulfonate](/img/structure/B12619436.png)
![3-Azabicyclo[3.1.0]hexane, 1-(4-fluorophenyl)-3-methyl-](/img/structure/B12619442.png)
![N,N'-Bis[(4-hydroxy-3-methoxyphenyl)methyl]urea](/img/structure/B12619451.png)
![2-Chloro-5,6-dimethylfuro[2,3-d]pyrimidine](/img/structure/B12619453.png)
![Ethanone, 1-(5-bromo-4-iodo-1H-pyrrolo[2,3-b]pyridin-1-yl)-](/img/structure/B12619458.png)

![{[3,4-Dibutyl-5-(phenylethynyl)thiophen-2-yl]ethynyl}(trimethyl)silane](/img/structure/B12619468.png)



